molecular formula C11H13N5 B11888483 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine

1-Methyl-1-(4-methylquinazolin-2-yl)guanidine

Cat. No.: B11888483
M. Wt: 215.25 g/mol
InChI Key: AJAMDTQOMGOCBA-UHFFFAOYSA-N
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Description

1-Methyl-1-(4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C10H11N5 It is known for its unique structure, which combines a quinazoline ring with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine typically involves the reaction of 4-methylquinazoline with guanidine derivatives. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: Substituted guanidines.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

1-Methyl-1-(4-methylquinazolin-2-yl)guanidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes by slowing the rates of depolarization and repolarization . This interaction with acetylcholine receptors is crucial for its biological effects.

Comparison with Similar Compounds

  • 1-(4-Methylquinazolin-2-yl)guanidine
  • Quinazolinone derivatives
  • Substituted guanidines

Comparison: 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine is unique due to its specific combination of a quinazoline ring and a guanidine group. This structure imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, while quinazolinone derivatives are known for their biological activities, the presence of the guanidine group in this compound enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

1-methyl-1-(4-methylquinazolin-2-yl)guanidine

InChI

InChI=1S/C11H13N5/c1-7-8-5-3-4-6-9(8)15-11(14-7)16(2)10(12)13/h3-6H,1-2H3,(H3,12,13)

InChI Key

AJAMDTQOMGOCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N(C)C(=N)N

Origin of Product

United States

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